molecular formula C9H7NO3 B12928704 6-Hydroxy-1H-indol-5-yl formate

6-Hydroxy-1H-indol-5-yl formate

Cat. No.: B12928704
M. Wt: 177.16 g/mol
InChI Key: SQUWYNWNQJYWBB-UHFFFAOYSA-N
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Description

6-Hydroxy-1H-indol-5-yl formate is an indole derivative characterized by a hydroxy group at position 6, a formate ester at position 5, and a fused aromatic indole ring system. The formate ester (HCOO-) moiety distinguishes it from other indole derivatives, contributing to its unique reactivity and solubility profile. The specific positioning of substituents in this compound enhances its ability to participate in hydrogen bonding and electrophilic reactions, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

(6-hydroxy-1H-indol-5-yl) formate

InChI

InChI=1S/C9H7NO3/c11-5-13-9-3-6-1-2-10-7(6)4-8(9)12/h1-5,10,12H

InChI Key

SQUWYNWNQJYWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)OC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indol-5-yl formate typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized for scalability, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-1H-indol-5-yl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-1H-indol-5-yl formate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1H-indol-5-yl formate involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors, modulating their activity and leading to various biological effects. For instance, it can act on serotonin receptors, influencing neurotransmission and gastrointestinal motility .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Key Properties References
6-Hydroxy-1H-indol-5-yl formate -OH (6), -OCHO (5) C₁₀H₇NO₄ High reactivity due to formate ester; moderate solubility in polar solvents
5-Methoxy-1H-indol-6-ol -OCH₃ (5), -OH (6) C₉H₉NO₂ Increased lipophilicity due to methoxy group; lower metabolic stability
6-Chloro-5-hydroxy-1H-indazole -Cl (6), -OH (5) C₇H₅ClN₂O Enhanced bioactivity due to chloro group; improved enzyme selectivity
Ethyl 6-hydroxy-1H-indole-5-carboxylate -OH (6), -COOEt (5) C₁₁H₁₁NO₃ Higher hydrolytic stability than formate ester; reduced electrophilicity
2-(1H-Indol-5-yl)acetic acid -CH₂COOH (2) C₁₀H₉NO₂ Acidic carboxyl group enhances water solubility; strong hydrogen bonding

Reactivity and Stability

  • Formate Ester vs. Carboxylate Esters : The formate group in this compound is more reactive toward hydrolysis compared to ethyl or methyl carboxylate esters (e.g., Ethyl 6-hydroxy-1H-indole-5-carboxylate), due to the electron-withdrawing nature of the formyl group .
  • Methoxy vs. Hydroxy Groups : 5-Methoxy-1H-indol-6-ol exhibits reduced solubility in aqueous media compared to this compound, as methoxy groups decrease polarity .
  • Halogenated Derivatives: 6-Chloro-5-hydroxy-1H-indazole demonstrates higher biological potency in enzyme inhibition assays than non-halogenated analogues, attributed to the chloro group’s electron-withdrawing effects .

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